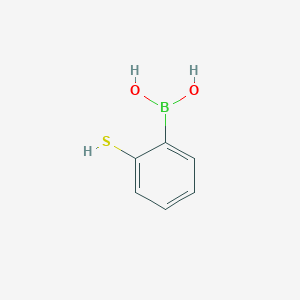

(2-Mercaptophenyl)boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-sulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADLTTWFPYPHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402565 | |

| Record name | (2-Mercaptophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352526-00-2 | |

| Record name | Boronic acid, (2-mercaptophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352526-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Mercaptophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of (2-Mercaptophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Mercaptophenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with both a boronic acid group [-B(OH)₂] and a thiol group (-SH) at the ortho position.[1] Its chemical formula is C₆H₇BO₂S, and it has a molecular weight of 153.99 g/mol .[1][2] This bifunctional molecule has garnered significant interest in medicinal chemistry and materials science due to the unique reactivity imparted by the proximate boronic acid and thiol moieties. The boronic acid group is a well-known Lewis acid capable of forming reversible covalent bonds with diols, a property extensively utilized in sensors for saccharides and in drug delivery systems. The thiol group offers a versatile handle for various chemical modifications, including oxidation to disulfides or sulfonic acids, and participation in thiol-disulfide exchange reactions, which are crucial in many biological processes.[1] The ortho-positioning of these two functional groups can lead to intramolecular interactions that influence the compound's acidity, stability, and binding affinities, making a thorough structural analysis essential for its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇BO₂S | [1][2] |

| Molecular Weight | 153.99 g/mol | [1] |

| Melting Point | 196–201 °C | [1][3] |

| Appearance | White to off-white crystalline solid | |

| pKa (predicted) | 6.57 ± 0.43 | [1] |

The predicted pKa of approximately 6.57 suggests that this compound is a moderately acidic compound, a feature enhanced by the presence of the ortho-thiol group compared to phenylboronic acid.[1] This acidity is a critical factor in its ability to bind with diols at physiological pH.

Structural Analysis

A comprehensive structural analysis of this compound involves a combination of crystallographic and spectroscopic techniques, alongside computational modeling.

Crystallographic Data

As of this review, a publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD). The absence of crystallographic data means that precise, experimentally determined bond lengths and angles for the solid state are not available. Such data would be invaluable for understanding the intramolecular and intermolecular interactions, including potential hydrogen bonding involving the boronic acid and thiol groups, and the formation of dimeric or polymeric structures, which are common for boronic acids.

Spectroscopic Data

Spectroscopic methods are essential for elucidating the structure of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and purity of boronic acids.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the aromatic protons will exhibit complex splitting patterns due to their proximity and coupling with each other. The protons of the B(OH)₂ group typically appear as a broad singlet due to chemical exchange and quadrupolar broadening from the boron nucleus. The thiol proton (-SH) also generally appears as a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected for the aromatic carbons. The carbon atom attached to the boron (C-B) often shows a broad signal with reduced intensity due to the quadrupolar relaxation of the ¹¹B nucleus.

-

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for characterizing boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom. For a trigonal planar sp²-hybridized boronic acid, the chemical shift is typically observed in the range of 27-33 ppm. Upon formation of a tetrahedral sp³-hybridized boronate ester (e.g., by reaction with a diol), the signal shifts upfield to a range of 5-10 ppm.

Table 2: Predicted and Typical NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | Complex splitting pattern expected. |

| ¹H (-B(OH)₂) | Variable | Broad Singlet | Position and intensity can vary with concentration and solvent. |

| ¹H (-SH) | Variable | Singlet | Position can be affected by hydrogen bonding. |

| ¹³C (Aromatic) | 120 - 140 | Six distinct signals expected. | |

| ¹³C (C-B) | ~130 | Broad | Often difficult to observe due to quadrupolar broadening. |

| ¹¹B | 27 - 33 | Broad | Characteristic of a trigonal planar boronic acid. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, S-H, B-O, and C-S bonds, as well as vibrations from the aromatic ring.

Table 3: Typical Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200-3600 | O-H stretch (B-OH) | Strong, Broad |

| 2550-2600 | S-H stretch | Weak to Medium |

| ~1600, ~1475 | C=C stretch (aromatic) | Medium |

| 1310-1380 | B-O stretch | Strong |

| 1000-1150 | B-OH bend | Strong |

| 650-750 | C-S stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For boronic acids, analysis can be complicated by their tendency to dehydrate and form cyclic trimers (boroxines) in the gas phase. Techniques like electrospray ionization (ESI) are often used, and derivatization to form boronate esters can yield cleaner spectra. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, along with fragment ions corresponding to the loss of water, the boronic acid group, or the thiol group.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible structural data.

Synthesis of this compound

A general method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic workup.

Protocol:

-

Formation of the Organometallic Reagent: Prepare the Grignard reagent from 2-bromothiophenol or a protected analogue in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

-

Borylation: Cool the Grignard reagent solution to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of triisopropyl borate or trimethyl borate in the same anhydrous solvent to the cooled Grignard reagent with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Hydrolysis: Quench the reaction by slowly adding an aqueous acid solution (e.g., HCl or H₂SO₄) while cooling the mixture in an ice bath.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a 5 mm NMR tube. Boronic acids often have limited solubility in non-polar solvents like CDCl₃.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended.

-

Parameters: Use standard pulse programs for ¹H and proton-decoupled ¹³C NMR. For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.

¹¹B NMR Acquisition:

-

NMR Tube: Use a quartz NMR tube to avoid the broad background signal from borosilicate glass.

-

Parameters: Acquire the spectrum using a standard single-pulse sequence. The spectral width should be set to cover the expected chemical shift range for boronic acids.

FTIR Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal before running the sample.

-

Perform baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the electrospray source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Optimize source parameters (e.g., capillary voltage, source temperature) to minimize in-source fragmentation and the formation of boroxines.

Logical Relationships and Workflows

The structural characterization of this compound follows a logical workflow, integrating synthesis, purification, and various analytical techniques to confirm the identity and purity of the compound.

References

Synthesis of (2-Mercaptophenyl)boronic acid from 2-Bromothiophenol: A Technical Guide

Abstract: This technical guide provides an in-depth overview of a robust and widely utilized method for the synthesis of (2-mercaptophenyl)boronic acid, a critical building block in medicinal chemistry and materials science. The primary focus is on the conversion of 2-bromothiophenol via a lithium-halogen exchange reaction, followed by electrophilic trapping with a borate ester. This document furnishes detailed experimental protocols, quantitative data summaries, and safety considerations tailored for researchers, scientists, and professionals in drug development. Visual workflows and reaction diagrams are included to enhance clarity and reproducibility.

Introduction

This compound is a bifunctional organoboron compound of significant interest in synthetic chemistry. Its unique structure, featuring both a nucleophilic thiol group and an electrophilic boronic acid moiety, makes it a versatile reagent. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures like biaryls.[1][2][3] Concurrently, the thiol group can be engaged in various transformations, including oxidation to sulfonic acids or disulfides, or utilized in the development of biosensors and targeted drug delivery systems.[4]

The synthesis of this compound from readily available 2-bromothiophenol presents a key challenge: the presence of an acidic thiol proton (-SH), which is incompatible with standard organometallic intermediates like Grignard reagents. This guide details the most effective synthetic approach, which circumvents this issue by employing a directed lithiation strategy.

Synthetic Strategy: Lithium-Halogen Exchange

The conversion of 2-bromothiophenol to this compound is most effectively achieved through a lithium-halogen exchange reaction. This method involves the use of a strong organolithium base, typically n-butyllithium (n-BuLi). A critical aspect of this strategy is the use of at least two equivalents of the organolithium reagent.

-

Deprotonation: The first equivalent of n-BuLi acts as a base, deprotonating the acidic thiol to form a lithium thiolate. This step is rapid and exothermic.

-

Lithium-Halogen Exchange: The second equivalent of n-BuLi undergoes a lithium-halogen exchange with the bromine atom on the aromatic ring, generating the desired aryllithium intermediate.[5][6] This reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.

-

Borylation: The generated aryllithium species is a potent nucleophile that is subsequently "trapped" by an electrophilic borate ester, such as triisopropyl borate or trimethyl borate.[4][5]

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions during aqueous workup to yield the final this compound.

This approach is generally preferred over Grignard-based methods due to its reliability and cleaner reaction profile when acidic protons are present.

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

3.1. Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (mmol) | Notes |

| 2-Bromothiophenol | BrC₆H₄SH | 189.07 | 10.0 | Starting material, clear yellow liquid.[7] |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 22.0 | 2.5 M solution in hexanes. Pyrophoric.[8] |

| Triisopropyl borate | B(OCH(CH₃)₂)₃ | 188.08 | 12.0 | Electrophile. Moisture sensitive. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | Anhydrous, inhibitor-free. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | 1 M aqueous solution for workup. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | For extraction. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | 2 M aqueous solution for purification. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent. |

| Nitrogen or Argon Gas | N₂ or Ar | - | - | For maintaining an inert atmosphere. |

3.2. Equipment

-

Three-neck round-bottom flask (100 mL), flame-dried under vacuum.

-

Magnetic stirrer and stir bar.

-

Septa and needles.

-

Syringes for liquid transfer.

-

Low-temperature thermometer.

-

Dry ice/acetone bath (-78 °C).

-

Separatory funnel.

-

Büchner funnel and filter paper.

3.3. Synthetic Procedure

Caption: Step-by-step workflow for the synthesis and purification.

-

Preparation: Assemble the flame-dried three-neck flask with a stir bar, thermometer, and septa. Purge the system with inert gas (N₂ or Ar) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Lithiation: To the flask, add 2-bromothiophenol (1.89 g, 10.0 mmol) and anhydrous THF (40 mL) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution (8.8 mL of 2.5 M in hexanes, 22.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (2.76 mL, 12.0 mmol) dropwise. A white precipitate may form. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Warming and Workup: Remove the cooling bath and allow the reaction to warm to room temperature overnight with continuous stirring. Re-cool the mixture to 0 °C and quench by slowly adding 1 M HCl (25 mL). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

3.4. Purification Protocol

Boronic acids are known to form trimeric anhydrides (boroxines) upon dehydration, which can complicate characterization and purification.[4] A robust method for purification involves an acid-base extraction.

-

Base Extraction: Concentrate the dried organic extract under reduced pressure to obtain the crude product. Redissolve the crude solid in diethyl ether (50 mL) and extract with 2 M NaOH (aq) (3 x 20 mL). The desired boronic acid will form the sodium boronate salt and move into the aqueous layer.

-

Acidification and Precipitation: Combine the aqueous layers and wash with diethyl ether (20 mL) to remove any remaining non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. The pure this compound will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and a small amount of cold hexanes. Dry the product under high vacuum to a constant weight.

Data Summary

The following table summarizes typical quantitative data and expected characterization results for this synthesis.

| Parameter | Value / Description |

| Reaction Scale | 10.0 mmol (based on 2-bromothiophenol) |

| Stoichiometry | 1 : 2.2 : 1.2 (ArBr : n-BuLi : B(OiPr)₃) |

| Temperature | -78 °C (Lithiation/Borylation), RT (Workup) |

| Reaction Time | ~12-16 hours (including warming) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Typical Yield | 75-85% |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.0-7.0 (m, 4H, Ar-H), δ 5.5-5.0 (br s, 1H, SH) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 140-125 (Ar-C) |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₆H₆BO₂S⁻: 153.01, found: 153.02 |

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air or moisture.[8] It is also corrosive. All transfers must be performed under an inert atmosphere using proper syringe or cannula techniques.[9] Always have a Class D fire extinguisher readily available.

-

Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent. Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated chemical fume hood.

-

Corrosives: Hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Applications in Research and Development

The synthesized this compound is a valuable intermediate for further chemical transformations.

-

Suzuki-Miyaura Coupling: It serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions to form C-C bonds, which is a foundational reaction in the synthesis of pharmaceuticals and functional materials.[10]

-

Biosensors: The boronic acid moiety can selectively bind to cis-diol groups present in carbohydrates like glucose, enabling its use in the development of glucose sensors.[4]

-

Material Science: The thiol group allows for the functionalization of surfaces, such as gold nanoparticles, to create novel materials with tailored properties for applications in catalysis or diagnostics.[11]

Caption: Key application pathways for the synthesized product.

Conclusion

The synthesis of this compound from 2-bromothiophenol via a directed lithium-halogen exchange is a reliable and efficient method. Careful control of reaction conditions, particularly temperature and the exclusion of air and moisture, is paramount for achieving high yields and purity. The resulting product is a highly versatile chemical building block with broad applications in drug discovery, diagnostics, and materials science, underscoring the importance of this synthetic protocol for the scientific research community.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. This compound | 352526-00-2 | Benchchem [benchchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. 2-BROMOTHIOPHENOL | 6320-02-1 [chemicalbook.com]

- 8. acs.org [acs.org]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to (2-Mercaptophenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Mercaptophenyl)boronic acid is an organoboron compound featuring both a boronic acid and a thiol group attached to a benzene ring. This unique bifunctional structure imparts a range of chemical properties that make it a valuable tool in various scientific disciplines, particularly in medicinal chemistry, diagnostics, and materials science. Its ability to interact with diols, a common structural motif in many biological molecules, has led to its use in the development of sensors and for the selective separation of glycoproteins.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its applications.

Core Physical and Chemical Properties

This compound is an off-white solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BO₂S | [1] |

| Molecular Weight | 153.99 g/mol | [1] |

| Melting Point | 196-201 °C | [1][3] |

| Boiling Point | 331.686 °C at 760 mmHg | [3] |

| Density | 1.27 g/cm³ | [1] |

| Water Solubility | 668.7 mg/L at 25°C | [1] |

| pKa | 6.57 ± 0.43 (predicted) | [1] |

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic trapping of an organometallic reagent derived from a protected 2-bromothiophenol with a trialkyl borate, followed by hydrolysis. A representative experimental protocol is detailed below.

Materials:

-

2-Bromothiophenol

-

Protecting group (e.g., tetrahydropyran (THP) or similar acid-labile group)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Protection of the Thiol Group: The thiol group of 2-bromothiophenol is first protected to prevent interference with the subsequent lithiation step. This can be achieved by reacting 2-bromothiophenol with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form the THP-protected ether. The product is then purified by distillation or chromatography.

-

Lithiation and Borylation:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve the protected 2-bromothiophenol in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (typically 1.1 equivalents) to the cooled solution while maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithium-halogen exchange.

-

To the resulting aryllithium species, add triisopropyl borate (typically 1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Deprotection:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic. This step hydrolyzes the borate ester and removes the THP protecting group.

-

Stir the mixture vigorously for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.

-

Purification by Recrystallization

Recrystallization is a common method for purifying crude this compound.

Procedure:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., boiling water or a mixture of ethyl acetate and hexanes).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile with 0.1% TFA or formic acid.

-

-

Gradient: A linear gradient from 5% to 95% Solvent B over 15-20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs, typically around 254 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹¹B NMR spectroscopy are essential for structural confirmation of this compound.

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons and the thiol proton. The chemical shifts and coupling patterns will be characteristic of the 1,2-disubstituted benzene ring.

-

¹³C NMR: Resonances for the six aromatic carbons, including the carbon atoms attached to the boron and sulfur atoms.

-

¹¹B NMR: A single resonance is expected for the boronic acid group. The chemical shift will be indicative of the trigonal planar geometry of the boron atom.[4][5]

Chemical Reactivity and Applications

This compound exhibits reactivity at both the boronic acid and thiol functionalities.

-

Boronic Acid Reactivity: The boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides to form new carbon-carbon bonds.[1] It also reversibly forms cyclic boronate esters with 1,2- and 1,3-diols, a key interaction for its biological applications.[2][6]

-

Thiol Reactivity: The thiol group can be oxidized to form disulfides or sulfonic acids.[1] It can also participate in thiol-ene "click" chemistry and can be used to functionalize surfaces, such as gold nanoparticles.[7]

The dual functionality of this molecule makes it a versatile building block in the synthesis of complex organic molecules and functional materials.

Role in Drug Development and Research

The unique properties of this compound have led to its exploration in several areas of drug development and biomedical research.

-

Enzyme Inhibition: Boronic acids are known to be effective inhibitors of certain enzymes, particularly serine proteases.[8][9] The boronic acid moiety can form a stable tetrahedral intermediate with the active site serine residue, mimicking the transition state of peptide bond hydrolysis.

-

Glycoprotein Recognition and Enrichment: The ability of the boronic acid group to form reversible covalent bonds with the cis-diol moieties of carbohydrates is widely exploited for the selective recognition and enrichment of glycoproteins from complex biological samples.[2][10][11] This is crucial for proteomics research and the identification of disease biomarkers.

-

Biosensors: this compound can be immobilized on sensor surfaces, such as gold electrodes or nanoparticles, via its thiol group.[7] The subsequent interaction of the boronic acid with diol-containing analytes, like glucose, can be detected through various analytical techniques, forming the basis of biosensors.[1]

Visualizations

Caption: Synthetic and analytical workflow for this compound.

Caption: Reversible interaction with glycoproteins.

References

- 1. This compound | 352526-00-2 | Benchchem [benchchem.com]

- 2. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CAS No. 352526-00-2 - iChemical [ichemical.com]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile synthesis of 4-mercaptophenylboronic acid functionalized gold nanoparticles for selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Spectroscopic Characterization of (2-Mercaptophenyl)boronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides an in-depth technical overview of the analytical techniques used for the spectroscopic characterization of (2-Mercaptophenyl)boronic acid. It includes expected quantitative data, detailed experimental protocols, and workflow visualizations to guide researchers in its structural elucidation and purity assessment.

Introduction

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a mercapto (-SH) group at the ortho position.[1] Its molecular formula is C₆H₇BO₂S, with a molecular weight of approximately 153.99 g/mol .[1] This bifunctional molecule is of significant interest in medicinal chemistry and materials science. The boronic acid moiety can form reversible covalent bonds with diols, a property extensively used in glucose sensing and for creating complex molecular architectures.[2][3] The adjacent thiol group offers a site for metal coordination, disulfide bonding, or nanoparticle functionalization.[1][4]

Accurate structural characterization is critical for its application. However, like many boronic acids, it is prone to dehydration and trimerization to form a cyclic anhydride known as a boroxine, which can complicate analysis.[1] This guide details the primary spectroscopic methods—NMR, IR, Mass Spectrometry, and UV-Vis—used to confirm its structure and purity.

Summary of Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled from general principles and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Solvent: DMSO-d₆

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment & Notes |

| ¹H NMR | 7.0 - 8.0 | m | Aromatic protons (4H) on the phenyl ring. |

| 4.5 - 5.5 | s (broad) | -SH proton (1H). Position can be variable and may exchange with D₂O. | |

| 8.0 - 8.5 | s (broad) | -B(OH)₂ protons (2H). Signal is typically broad and exchanges with D₂O. | |

| ¹³C NMR | 125 - 145 | - | Aromatic carbons. The carbons attached to boron and sulfur will have distinct shifts. |

| ~130 | - | C-B bond. The signal for the carbon attached to boron is often weak or unobserved. | |

| ¹¹B NMR | 28 - 33 | s (broad) | Trigonal boronic acid. The chemical shift is sensitive to solvent and pH.[5] |

| 8 - 15 | s | Tetrahedral boronate ester (if complexed with diols).[2][6] |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) Range | Intensity | Vibration Mode | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Boronic Acid, -B(OH)₂ |

| 2550 - 2600 | Weak | S-H Stretch | Thiol, -SH |

| ~3030 | Medium | C-H Stretch | Aromatic Ring |

| 1600, 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1310 - 1350 | Strong | B-O Stretch | Boronic Acid |

| ~750 | Strong | C-H Bend | Ortho-disubstituted Ring |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Ion Type | Notes |

| ~154 | [M+H]⁺ or [M]⁺ | Molecular ion peak corresponding to C₆H₇BO₂S. |

| ~136 | [M-H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |

| Varies | [M+Solvent]⁺ | Adducts with solvents like acetonitrile or methanol are common.[7] |

| Varies | [3M-3H₂O+H]⁺ | Trimeric boroxine species, a common artifact for boronic acids.[1] |

Table 4: UV-Visible (UV-Vis) Spectroscopy Data

| λ_max (nm) | Solvent | Chromophore |

| ~250 - 280 | Methanol or Acetonitrile | π → π* transitions of the substituted phenyl ring. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Objective: To determine the carbon-hydrogen framework and confirm the presence and environment of the boron atom.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves the compound and minimizes exchange of the -OH and -SH protons).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm exchangeable protons (-OH, -SH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (several hours) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹¹B NMR Acquisition:

-

Tune the spectrometer to the ¹¹B frequency. ¹¹B NMR is a highly effective tool for characterizing boronic acids.[2][8]

-

Acquire a one-dimensional ¹¹B spectrum, typically with proton decoupling. The chemical shift will indicate whether the boron is in the trigonal (boronic acid) or tetrahedral (boronate ester) state.[5]

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy Objective: To identify the key functional groups present in the molecule.

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum should be analyzed for characteristic absorption bands as listed in Table 2.

-

3.3 Mass Spectrometry (MS) Objective: To confirm the molecular weight and investigate fragmentation patterns.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended. ESI is a soft ionization technique suitable for analyzing boronic acids, often without the need for derivatization.[7]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode. Negative ion mode can also be attempted.

-

Analyze the spectrum for the molecular ion peak ([M+H]⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Look for common fragments or adducts, such as the loss of water or the presence of the boroxine trimer.[1]

-

3.4 UV-Visible (UV-Vis) Spectroscopy Objective: To analyze the electronic transitions within the molecule, primarily related to the aromatic system.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ to 10⁻⁴ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a cuvette containing only the solvent as a reference.

-

Scan the sample across a wavelength range of approximately 200 to 400 nm.

-

Record the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.[9]

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical interplay of the characterization techniques.

Caption: Experimental workflow for the spectroscopic characterization of a target compound.

Caption: Logical relationship showing how different techniques elucidate the final structure.

References

- 1. This compound | 352526-00-2 | Benchchem [benchchem.com]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface-enhanced Raman scattering behaviour of 4-mercaptophenyl boronic acid on assembled silver nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. 4-Mercaptophenylboronic acid functionalized graphene oxide composites: Preparation, characterization and selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. raineslab.com [raineslab.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

In-depth Technical Guide: ¹H and ¹³C NMR of (2-Mercaptophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Mercaptophenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a boronic acid moiety and a thiol group, allows for diverse applications, including the formation of dynamic covalent bonds, sensing of biologically relevant molecules, and the synthesis of complex heterocyclic systems. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of this compound, along with detailed experimental protocols and workflow visualizations.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. Please note that the exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent, concentration, and temperature. The data presented here are representative values based on typical NMR analysis of substituted phenylboronic acids.

Table 1: ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.85 | dd | J = 7.6, 1.5 | 1H |

| H-3 | 7.45 | ddd | J = 7.5, 7.5, 1.5 | 1H |

| H-4 | 7.30 | ddd | J = 7.6, 7.5, 1.2 | 1H |

| H-5 | 7.20 | dd | J = 7.5, 1.2 | 1H |

| B(OH)₂ | 8.10 | s (br) | - | 2H |

| SH | 3.50 | s (br) | - | 1H |

Table 2: ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-B) | 135.0 (br) |

| C-2 (C-S) | 138.0 |

| C-6 | 136.5 |

| C-3 | 131.0 |

| C-4 | 129.5 |

| C-5 | 128.0 |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra of this compound. Due to the propensity of boronic acids to form boroxines (cyclic anhydrides) upon dehydration, careful sample preparation is essential.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice due to its ability to dissolve the analyte and disrupt intermolecular hydrogen bonding that can lead to peak broadening. Other solvents such as methanol-d₄ can also be used to break up boroxine trimers.

-

Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

-

The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required for different instruments.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is generally appropriate.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Perform baseline correction to ensure accurate integration.

-

Reference the spectrum. For DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, correlating them with the structure of this compound.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of this compound.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for NMR analysis.

Stability and Storage of (2-Mercaptophenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Mercaptophenyl)boronic acid. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for its successful application in research and drug development. This guide summarizes key physicochemical properties, details potential degradation pathways, and outlines experimental protocols for stability assessment.

Physicochemical Properties

This compound is an organoboron compound featuring both a boronic acid and a thiol group attached to a phenyl ring.[1] This unique structure dictates its reactivity and stability profile.

| Property | Value | Reference |

| CAS Number | 352526-00-2 | [1] |

| Molecular Formula | C₆H₇BO₂S | [1] |

| Molecular Weight | 153.99 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 196-201 °C (lit.) | [1][2] |

| pKa | 6.57 ± 0.43 (predicted) | [1] |

| Water Solubility | 668.7 mg/L at 25°C | [1] |

Stability and Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, air, and light. Proper storage is crucial to prevent degradation.

| Parameter | Recommended Condition | Rationale | Reference |

| Temperature | 2 - 8 °C | To slow down potential degradation reactions. | |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the thiol and boronic acid moieties.[3] | |

| Moisture | Store in a dry environment. Keep container tightly closed. | The compound is moisture-sensitive. Water can facilitate protodeboronation and hydrolysis of boroxine anhydrides.[4][5] | |

| Light | Protect from light. | Aromatic thiols can be susceptible to photodegradation.[6][7] |

Degradation Pathways

This compound is susceptible to several degradation pathways, primarily involving its two functional groups: the boronic acid and the thiol.

dot

Caption: Key degradation pathways for this compound.

Oxidation

Both the boronic acid and the thiol group are susceptible to oxidation. The thiol group can be oxidized to form disulfides or further to sulfonic acids in the presence of strong oxidizing agents.[1][8] The carbon-boron bond can also be cleaved through oxidation, leading to the formation of a phenol.[9]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be facilitated by moisture and is known to occur under both acidic and basic conditions.[4][5][10] For this compound, this would result in the formation of thiophenol.

Dehydration

Boronic acids have a propensity to undergo intermolecular dehydration, especially upon heating, to form cyclic trimetric anhydrides known as boroxines.[11] This process is typically reversible in the presence of water.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and to develop a stability-indicating analytical method.

dot

Caption: Workflow for a forced degradation study.

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol

-

Volumetric flasks, pipettes, and vials

-

pH meter

-

HPLC system with UV or DAD detector and a C18 column

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in a stability chamber.

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.[12] A dark control should be kept under the same conditions.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute appropriately, and analyze using a stability-indicating method.

Stability-Indicating HPLC Method (Representative)

A reverse-phase HPLC method can be developed to separate the parent compound from its degradation products.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Start with a high aqueous percentage and gradually increase the organic phase to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

NMR Spectroscopy for Structural Elucidation

¹H and ¹¹B NMR spectroscopy can be powerful tools for identifying the structure of degradation products. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate the formation of boroxines or other derivatives.

Summary of Potential Degradation Under Forced Conditions

The following table summarizes the expected degradation of this compound under different stress conditions. The extent of degradation is hypothetical and would need to be confirmed experimentally.

| Stress Condition | Expected Degradation | Potential Degradation Products |

| Acid Hydrolysis (0.1 M HCl, 60°C) | Moderate | Thiophenol (from protodeboronation) |

| Base Hydrolysis (0.1 M NaOH, 60°C) | Significant | Thiophenol, Diphenyl disulfide derivative |

| Oxidation (3% H₂O₂, RT) | Significant | Diphenyl disulfide derivative, Sulfonic acid derivative, 2-Mercaptophenol |

| Thermal (60°C, solid) | Low to Moderate | Boroxine (trimeric anhydride) |

| Photolytic (ICH Q1B) | Moderate | Diphenyl disulfide derivative and other photoproducts |

Conclusion

The stability of this compound is a critical consideration for its handling, storage, and application. It is susceptible to degradation via oxidation, protodeboronation, and dehydration. To ensure the integrity of the compound, it should be stored at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture. For applications requiring high purity and stability, it is imperative to perform appropriate stability studies using validated analytical methods to monitor for potential degradation products.

References

- 1. This compound | 352526-00-2 | Benchchem [benchchem.com]

- 2. This compound, CAS No. 352526-00-2 - iChemical [ichemical.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring Aromatic S-Thioformates as Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Origins of the photoinitiation capacity of aromatic thiols as photoinitiatiors: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Thiol - Wikipedia [en.wikipedia.org]

- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. database.ich.org [database.ich.org]

An In-depth Technical Guide on the Lewis Acidity of (2-Mercaptophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of (2-Mercaptophenyl)boronic acid, a key parameter influencing its reactivity and application in various scientific fields, including chemical synthesis, sensor development, and drug design. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts and workflows.

Introduction to the Lewis Acidity of this compound

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid [-B(OH)₂] group and a mercapto (-SH) group at the ortho position. Boronic acids are known to act as Lewis acids, accepting a pair of electrons to form a tetrahedral boronate species. The Lewis acidity of a boronic acid is a critical factor in its ability to interact with Lewis bases, such as diols (present in sugars), amines, and fluoride ions.

The presence of the ortho-mercapto group significantly influences the Lewis acidity of the boronic acid moiety in this compound. This is primarily due to the electron-withdrawing nature of the thiol group and the potential for intramolecular interactions, which can stabilize the corresponding boronate anion.

Quantitative Data on Lewis Acidity

While extensive experimental data for this compound is not widely published, a predicted pKa value provides a quantitative measure of its acidity in aqueous solution. The pKa is the pH at which the concentrations of the acidic (trigonal boronic acid) and basic (tetrahedral boronate) forms are equal. A lower pKa value indicates a stronger acid.

| Compound | pKa | Method | Reference |

| This compound | 6.57 (predicted) | Computational Prediction | [1] |

| Phenylboronic acid | 8.86 | Experimental | [1] |

The predicted pKa of this compound is significantly lower than that of the parent phenylboronic acid, highlighting the acid-enhancing effect of the ortho-mercapto substituent[1]. This increased acidity is advantageous for applications requiring diol binding at physiological pH.

Experimental Protocols for Characterizing Lewis Acidity

The following sections detail standardized experimental protocols that can be employed to determine the Lewis acidity parameters of this compound.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH. The protocol described here is a general method applicable to arylboronic acids.

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., phosphate, borate buffers)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in the aqueous buffer solutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Prepare a series of solutions of the boronic acid in buffers of varying pH, covering a range of at least 2 pH units above and below the expected pKa.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

Determination of Diol Binding Constants by ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique to directly probe the boron center and distinguish between the trigonal boronic acid and the tetrahedral boronate ester formed upon diol binding. The following protocol is adapted from a study on 4-mercaptophenylboronic acid and is applicable to the 2-isomer[2][3].

Materials:

-

This compound

-

Diol of interest (e.g., glucose, fructose, or a model diol like catechol)

-

Buffer solutions of a specific pH (chosen based on the pKa of the boronic acid)

-

D₂O for NMR lock

-

NMR spectrometer equipped with a boron probe

Procedure:

-

Prepare a stock solution of this compound in a suitable deuterated solvent mixture (e.g., D₂O/methanol-d₄).

-

Prepare a series of stock solutions of the diol at various concentrations.

-

For each measurement, mix a fixed concentration of the boronic acid solution with a specific concentration of the diol solution in an NMR tube.

-

Acquire the ¹¹B NMR spectrum for each sample.

-

The trigonal boronic acid and the tetrahedral boronate ester will have distinct chemical shifts. Integrate the signals corresponding to both species.

-

Calculate the ratio of the bound (boronate ester) to the unbound (boronic acid) form at each diol concentration.

-

Plot the fraction of bound boronic acid against the diol concentration and fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the binding constant (Kₐ).

Synthesis of this compound

A common synthetic route to this compound involves the formation of an organometallic reagent followed by trapping with a borate ester.

General Reaction Scheme:

-

Protection of the thiol group of a suitable starting material (e.g., 2-bromothiophenol).

-

Formation of a Grignard or organolithium reagent from the protected aryl halide.

-

Reaction of the organometallic intermediate with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.

-

Acidic workup to hydrolyze the borate ester and deprotect the thiol group, yielding the final product.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important equilibria and experimental workflows related to the Lewis acidity of this compound.

Caption: Equilibrium of this compound with water.

Caption: Reversible binding of this compound with a diol.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Caption: Mechanism of a fluorescent glucose sensor.

Conclusion

The Lewis acidity of this compound, enhanced by the presence of the ortho-mercapto group, is a fundamental property that dictates its chemical behavior and utility. While a predicted pKa value suggests increased acidity compared to phenylboronic acid, further experimental validation and quantification of its binding affinities with various Lewis bases are crucial for its full exploitation in research and development. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate and harness the unique properties of this versatile molecule.

References

- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Advent and Evolution of Thiol-Containing Boronic Acids: A Technical Guide

A comprehensive overview of the discovery, history, and application of thiol-containing boronic acids, from their early inception in therapeutic research to their modern use as sophisticated tools in drug development and proteomics.

This technical guide charts the historical trajectory of thiol-containing boronic acids, a unique class of organoboron compounds. We delve into the initial discoveries that paved the way for their development, explore the evolution of their synthesis, and examine their expanding role in medicinal chemistry and analytical sciences. This document provides researchers, scientists, and drug development professionals with a detailed account of their mechanism of action, key quantitative data, foundational experimental protocols, and the logical frameworks underpinning their application.

A Tale of Two Moieties: The Genesis of Boronic Acids

The story of thiol-containing boronic acids begins with the broader history of their parent compounds. Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), were first synthesized in 1860 by Edward Frankland. For much of their history, they were regarded as chemical curiosities and versatile building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

A paradigm shift occurred with the development of Bortezomib (Velcade®), the first boronic acid-containing drug, approved by the FDA in 2003. This event catalyzed a surge of interest in boronic acids within medicinal chemistry, transforming them from synthetic intermediates into a validated pharmacophore. The key to their biological activity lies in the electron-deficient boron atom, which acts as a Lewis acid. This allows it to form a stable, yet reversible, covalent bond with nucleophilic residues—such as the serine or threonine in an enzyme's active site—effectively mimicking the tetrahedral transition state of a catalyzed reaction. This potent and reversible inhibitory mechanism became a cornerstone of modern drug design.

The Introduction of Sulfur: Early Discoveries and Applications

The incorporation of a thiol (sulfhydryl or -SH) group into a boron-containing compound marked a significant, albeit distinct, line of development. The earliest prominent example emerged not from enzyme inhibition studies, but from the field of radiation oncology.

Sodium Borocaptate (BSH) and Boron Neutron Capture Therapy (BNCT)

The concept of Boron Neutron Capture Therapy (BNCT), a binary cancer therapy, was first proposed in 1936. The therapy requires the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), in tumor cells. When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo nuclear fission, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) ions. These particles have a short path length of approximately one cell diameter, ensuring highly localized cell death while sparing adjacent healthy tissue.

Early attempts in the 1950s with simple boron compounds were largely unsuccessful due to poor tumor selectivity.[1] The breakthrough came with the development of "second-generation" delivery agents, most notably sodium borocaptate (Na₂B₁₂H₁₁SH) , commonly known as BSH . Introduced by Soloway and Hatanaka in 1967, BSH is a polyhedral borane cage with a pendant thiol group.[2] Researchers discovered that the sulfhydryl moiety was critical for the compound's biodistribution, leading to preferential accumulation in cancerous tissues compared to the surrounding normal tissue.[1] This discovery highlighted the importance of the thiol group in modulating the biological behavior of boron clusters and established the first major application of a thiol-containing boron compound in a therapeutic context.

4-Mercaptophenylboronic Acid (4-MPBA): A Versatile Tool

While BSH is a complex boron cluster, the simpler aromatic compound, 4-mercaptophenylboronic acid (4-MPBA) , has become a cornerstone of modern applications. A key early report on its synthesis appeared in the Journal of Organometallic Chemistry in 1999. This compound uniquely combines the properties of a boronic acid and a thiol. The thiol group provides a strong anchoring point for immobilization onto gold surfaces and nanoparticles, while the boronic acid group can form reversible covalent bonds with cis-1,2-diols, a structural motif found in glycoproteins and saccharides.[1][3] This dual functionality has made 4-MPBA an invaluable tool in proteomics and diagnostics.[4][5]

Mechanism of Action and Applications

The utility of thiol-containing boronic acids stems from the distinct functions of their two key moieties.

Enzyme Inhibition

Like other boronic acids, the boron center is the "warhead" for enzyme inhibition. It targets nucleophilic residues in enzyme active sites, primarily serine and threonine. The boron atom forms a tetrahedral boronate adduct with the hydroxyl group of the catalytic residue, acting as a potent and reversible transition-state analog inhibitor. While early quantitative data for simple thiol-containing boronic acids as enzyme inhibitors is not widely available, modern drug discovery efforts have produced highly potent boronic acid inhibitors for various enzyme classes, such as β-lactamases. The thiol group in such inhibitors can be used to modulate solubility, pharmacokinetic properties, or to form additional interactions within the enzyme's binding pocket to enhance affinity and selectivity.

The logical pathway for boronic acid inhibition of a serine protease is illustrated below.

Caption: Mechanism of serine protease inhibition by a boronic acid.

Glycoprotein Enrichment for Proteomics

The dual nature of 4-MPBA is expertly leveraged in glycoproteomics. The thiol group allows for its easy conjugation to gold nanoparticles (AuNPs) or magnetic beads. The boronic acid moiety on the surface of these nanoparticles can then selectively capture glycoproteins and glycopeptides, which contain sugar molecules with the necessary cis-diol structure. This process allows for the enrichment of low-abundance glycoproteins from complex biological samples like blood serum or cell lysates, enabling their subsequent identification and quantification by mass spectrometry.[3][6]

The workflow for this application is depicted in the following diagram.

Caption: Workflow for glycoprotein enrichment using 4-MPBA-functionalized nanoparticles.

Quantitative Data on Boronic Acid Inhibitors

The potency of boronic acid inhibitors is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). While specific data for early, simple thiol-containing boronic acids is limited, extensive research on modern analogues demonstrates their high efficacy. The table below summarizes data for two contemporary boronic acid transition state inhibitors (BATSIs) targeting β-lactamase enzymes, which are responsible for antibiotic resistance.

| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| S02030 | KPC-2 β-lactamase | - | 80 nM | [7] |

| S02030 | CTX-M-96 β-lactamase | - | 2 nM | [7] |

| MB_076 | KPC-2 β-lactamase | - | 135 nM | [7] |

| MB_076 | CTX-M-96 β-lactamase | - | 4 nM | [7] |

| Compound 10a | AmpC β-lactamase | 140 nM | - | [8][9] |

| Compound 5 | KPC-2 β-lactamase | 730 nM | - | [8][9] |

Note: Kᵢ and IC₅₀ values are measures of inhibitor potency; lower values indicate higher potency. The relationship between IC₅₀ and Kᵢ depends on the assay conditions and the mechanism of inhibition.[10][11]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a foundational thiol-containing boronic acid and its application in an enzyme inhibition assay.

Synthesis of 4-Mercaptophenylboronic Acid (4-MPBA)

This protocol is a generalized procedure based on established methods for the synthesis of arylboronic acids, such as those involving the conversion of an aryl halide. A common starting material is 4-bromothiophenol.[9]

Materials:

-

4-Bromothiophenol

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

Schlenk line or glove box for handling air-sensitive reagents

-

Round-bottom flasks, syringes, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 4-bromothiophenol (1.0 equivalent) in anhydrous THF in a dry, three-necked flask equipped with a magnetic stir bar and a thermometer.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approximately 2.2 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. The reaction is often accompanied by a color change. Stir the mixture at this temperature for 1-2 hours.

-

Borylation: To the cooled solution, add triisopropyl borate (approximately 1.5 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Quench): Cool the reaction mixture in an ice bath and slowly add 1 M aqueous HCl to hydrolyze the borate ester. Stir vigorously for 1-2 hours until a clear separation of layers is observed.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is the target compound, 4-mercaptophenylboronic acid.

-

Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an organic solvent mixture) to yield the pure compound.

General Protocol for an Enzyme Inhibition Assay

This protocol describes a general method for determining the IC₅₀ of a boronic acid inhibitor against a target enzyme using a spectrophotometric assay.

Materials:

-

Purified target enzyme

-

Thiol-containing boronic acid inhibitor stock solution (dissolved in a suitable solvent like DMSO)

-

Substrate for the enzyme that produces a chromogenic or fluorogenic product

-

Assay buffer (optimized for enzyme activity, e.g., Tris-HCl or phosphate buffer at a specific pH)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

-

Multichannel pipettes

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the inhibitor stock solution in the assay buffer. A typical concentration range might span from 1 nM to 100 µM. Prepare solutions of the enzyme and substrate in the assay buffer at their optimal working concentrations.

-

Assay Setup: In the wells of a 96-well plate, add a fixed volume of the assay buffer.

-

Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of each inhibitor dilution to the appropriate wells. Include "no inhibitor" control wells (with solvent only) and "no enzyme" background control wells.

-

Enzyme Pre-incubation: Add a fixed volume of the enzyme solution to all wells except the "no enzyme" controls. Allow the plate to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25 °C or 37 °C). This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Initiation of Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of the reaction is determined from the initial linear portion of the progress curve.

-

Data Analysis:

-

Subtract the background rate (from "no enzyme" wells) from all other measurements.

-

Calculate the percentage of enzyme activity for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percent activity versus the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve to a suitable equation (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

-

Conclusion and Future Outlook